(Aminooxy)acetamide-Val-Cit-PAB-MMAE
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Overview
Description
(Aminooxy)acetamide-Val-Cit-PAB-MMAE is a synthetic compound used primarily as an intermediate in the preparation of antibody-drug conjugates (ADCs). This compound is notable for its role in targeted cancer therapy, where it serves as a linker between a monoclonal antibody and a cytotoxic drug, monomethyl auristatin E (MMAE). The compound facilitates the delivery of the cytotoxic drug specifically to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Aminooxy)acetamide-Val-Cit-PAB-MMAE involves multiple steps:
Formation of (Aminooxy)acetamide: This step involves the reaction of aminooxyacetic acid with a suitable amine under controlled conditions to form (Aminooxy)acetamide.
Synthesis of Val-Cit-PAB: The dipeptide Val-Cit is synthesized using standard peptide coupling methods. This is followed by the attachment of p-aminobenzyl carbamate (PAB) to form Val-Cit-PAB.
Conjugation with MMAE: The final step involves the conjugation of Val-Cit-PAB with MMAE through oxime bond formation, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale synthesis in batch reactors with precise control over reaction conditions.
Purification: Use of chromatographic techniques to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group.
Reduction: Reduction reactions can occur at the PAB moiety.
Substitution: The aminooxy group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the PAB moiety.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Aminooxy)acetamide-Val-Cit-PAB-MMAE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Facilitates the study of cellular processes by delivering cytotoxic drugs to specific cells.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs.
Industry: Used in the production of ADCs for pharmaceutical applications
Mechanism of Action
The mechanism of action of (Aminooxy)acetamide-Val-Cit-PAB-MMAE involves:
Targeting Cancer Cells: The monoclonal antibody component targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release of MMAE: Inside the cell, the linker is cleaved, releasing MMAE, which inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
Val-Cit-PAB-MMAE: Similar linker but without the aminooxyacetamide group.
MC-Val-Cit-PAB-MMAE: Contains a maleimidohexanoyl moiety for thiol-reactive conjugation.
Fmoc-Val-Cit-PAB-MMAE: Uses Fmoc as a protecting group during synthesis.
Properties
Molecular Formula |
C60H97N11O14 |
---|---|
Molecular Weight |
1196.5 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[(2-aminooxyacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H97N11O14/c1-15-37(8)51(45(82-13)31-47(73)71-30-20-24-44(71)53(83-14)38(9)54(75)64-39(10)52(74)41-21-17-16-18-22-41)69(11)58(79)49(35(4)5)68-57(78)50(36(6)7)70(12)60(81)84-32-40-25-27-42(28-26-40)65-55(76)43(23-19-29-63-59(61)80)66-56(77)48(34(2)3)67-46(72)33-85-62/h16-18,21-22,25-28,34-39,43-45,48-53,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,78)(H3,61,63,80)/t37-,38+,39+,43-,44-,45+,48-,49-,50-,51-,52+,53+/m0/s1 |
InChI Key |
FEBOYCQLTPBAFA-BKOKITGHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CON |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CON |
Origin of Product |
United States |
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